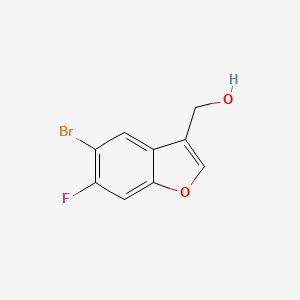

(5-Bromo-6-fluorobenzofuran-3-YL)methanol

Description

(5-Bromo-6-fluorobenzofuran-3-YL)methanol is a benzofuran derivative featuring bromine and fluorine substituents at the 5- and 6-positions, respectively, and a hydroxymethyl group at the 3-position. This compound’s structure combines electron-withdrawing halogens (Br, F) with a polar hydroxymethyl moiety, making it a candidate for pharmaceutical and materials science applications. The hydroxymethyl group could arise from demethylation using reagents like BBr₃, as seen in related compounds .

Properties

CAS No. |

2089651-40-9 |

|---|---|

Molecular Formula |

C9H6BrFO2 |

Molecular Weight |

245.04 g/mol |

IUPAC Name |

(5-bromo-6-fluoro-1-benzofuran-3-yl)methanol |

InChI |

InChI=1S/C9H6BrFO2/c10-7-1-6-5(3-12)4-13-9(6)2-8(7)11/h1-2,4,12H,3H2 |

InChI Key |

RYGSTBZQTGRZFN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C(=CC(=C1Br)F)OC=C2CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .

Industrial Production Methods

Industrial production methods for (5-Bromo-6-fluorobenzofuran-3-YL)methanol often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-6-fluorobenzofuran-3-YL)methanol undergoes various chemical reactions, including:

Oxidation: This reaction can convert the methanol group to a carboxylic acid or aldehyde.

Reduction: The compound can be reduced to remove the bromine or fluorine atoms.

Substitution: Halogen atoms can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce various functionalized benzofuran derivatives .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of (5-Bromo-6-fluorobenzofuran-3-YL)methanol. It has shown significant antibacterial activity against resistant strains of bacteria, such as Staphylococcus aureus.

Case Study: Antimicrobial Efficacy

- Objective: Evaluate the antibacterial activity against clinical isolates.

- Results: The compound exhibited notable inhibition zones, particularly against resistant strains, suggesting its potential as a lead compound for new antibiotics.

Anticancer Properties

The compound has also been investigated for its anticancer effects. Research indicates that it can inhibit the growth of various cancer cell lines through mechanisms that involve apoptosis and cell cycle arrest.

Case Study: Cancer Cell Inhibition

- Objective: Assess the effect on different cancer cell lines.

- Results: A dose-dependent reduction in cell viability was observed, with structural modifications enhancing its efficacy against specific tumor types.

Neurological Disorders

Exploration into the effects of this compound on serotonin receptors suggests potential applications in treating depression and anxiety disorders.

Case Study: Neurological Applications

- Objective: Investigate effects on serotonin receptor modulation.

- Results: Preliminary findings indicate that the compound may enhance serotonin activity, offering a pathway for developing novel treatments for mood disorders.

Data Table: Summary of Biological Activities

| Application Area | Activity Type | Observed Effects | Reference |

|---|---|---|---|

| Antimicrobial | Bacterial Inhibition | Significant activity against resistant strains | |

| Anticancer | Cell Viability Reduction | Dose-dependent effects on cancer cells | |

| Neurological Disorders | Serotonin Modulation | Potential enhancement of serotonin activity |

Mechanism of Action

The mechanism of action of (5-Bromo-6-fluorobenzofuran-3-YL)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Reactivity and Physicochemical Properties

Comparison Compound 1 : 5-(4-Bromo-6-hydroxybenzofuran-3-yl)benzene-1,3-diol ()

- Substituents : Bromine (5-position), hydroxyl (6-position), dihydroxyphenyl (3-position).

- Key Differences : The absence of fluorine and the replacement of hydroxymethyl with a dihydroxyphenyl group significantly alter polarity and hydrogen-bonding capacity. Hydroxyl groups enhance solubility in polar solvents compared to the hydroxymethyl group in the target compound.

Comparison Compound 2 : 5-Bromo-3-methyl-2(5H)-furanone ()

- Substituents : Bromine (5-position), methyl (3-position).

- Key Differences: The furanone core lacks the fused benzene ring of benzofuran, reducing aromatic stabilization. The methyl group offers lipophilicity, whereas the hydroxymethyl in the target compound increases hydrophilicity.

- Synthesis Insight: Bromination with N-bromosuccinimide (NBS) under radical conditions (AIBN, CCl₄) is efficient for furanone bromination. However, benzofuran bromination may require alternative methods due to electronic differences .

Comparison Compound 3 : Methyl 2-bromo-3-chloro-5-(N-(5-cyclopropyl-2-(4-fluorophenyl)-3-(methylcarbamoyl)benzofuran-6-yl)methylsulfonamido)benzoate ()

- Substituents : Bromine, chlorine, fluorophenyl, methylcarbamoyl, and sulfonamido groups.

- Fluorine’s presence here mirrors its role in the target compound, likely modulating electronic properties and metabolic stability.

- Synthesis Insight : Large-scale reactions with HBr highlight scalability challenges relevant to halogenated benzofuran derivatives .

Analytical and Spectroscopic Comparisons

- Insights: The hydroxymethyl group in the target compound would likely show a broad ¹H NMR signal near δ 4.5–5.0, distinct from Compound 2’s sharp methyl signal (δ 2.1). Fluorine’s electron-withdrawing effect in the target compound would deshield adjacent protons, shifting aromatic signals upfield compared to non-fluorinated analogs.

Biological Activity

The compound (5-Bromo-6-fluorobenzofuran-3-YL)methanol is a member of the benzofuran class, which has gained attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Benzofuran derivatives, including this compound, exhibit a range of biological activities primarily through their interactions with various cellular targets. These compounds can modulate several biochemical pathways, influencing processes such as cell proliferation, apoptosis, and inflammation.

- Target Interactions : Benzofuran compounds have been shown to target critical proteins involved in cancer progression and other diseases. For instance, they can inhibit GSK-3β, a kinase implicated in cancer cell survival and proliferation .

- Biochemical Pathways : The influence on pathways such as the Wnt/β-catenin signaling pathway is significant. Inhibition of GSK-3β leads to increased β-catenin levels, which can promote tumor growth .

Pharmacological Activities

The biological activity of this compound has been characterized by several pharmacological effects:

- Antitumor Activity : Studies indicate that benzofuran derivatives possess potent antitumor properties. For example, compounds similar to this compound have shown inhibitory effects on pancreatic cancer cell lines at low concentrations .

- Antibacterial Effects : Benzofuran compounds demonstrate antibacterial activity against various pathogens. Their efficacy varies based on structural modifications and concentration.

- Antioxidative Properties : These compounds also exhibit antioxidative effects, which can protect cells from oxidative stress and related damage.

Case Studies and Research Findings

Several studies have investigated the biological activity of benzofuran derivatives, providing insights into their potential therapeutic applications.

Table 1: Summary of Biological Activities

Notable Research

- GSK-3β Inhibition : Research demonstrated that certain benzofuran derivatives showed picomolar inhibitory activity towards GSK-3β, suggesting a strong potential for cancer treatment applications .

- Plasma Concentration Studies : In pharmacokinetic studies involving related compounds, plasma concentrations were measured post-administration, revealing significant bioavailability that supports further investigation into therapeutic uses .

- Antibacterial Assays : Studies assessing the antibacterial properties of benzofuran derivatives indicated effective inhibition of bacterial biofilms, highlighting their potential as antimicrobial agents in clinical settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.